molecular formula C7H9NO3S B6262849 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione CAS No. 1856821-85-6

4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B6262849
CAS No.: 1856821-85-6
M. Wt: 187.2
InChI Key:
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Description

4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione is an organic compound that features a thiomorpholine ring substituted with a prop-2-ynoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione can be achieved through the [4+2]-annulation of N-substituted pyrrole-2-carboxaldehydes and prop-2-ynylsulfonium salts . This method involves the reaction of N-substituted pyrrole-2-carboxaldehydes with prop-2-ynylsulfonium salts under moderate to good yields, forming the desired compound with various substituents and functionalities .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The prop-2-ynoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets and pathways. The prop-2-ynoyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione is unique due to its thiomorpholine ring structure combined with a prop-2-ynoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1856821-85-6

Molecular Formula

C7H9NO3S

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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